molecular formula C51H88O7 B044565 3-Pgsgd CAS No. 123564-57-8

3-Pgsgd

Cat. No.: B044565
CAS No.: 123564-57-8
M. Wt: 813.2 g/mol
InChI Key: FLNRGRHFRBLUIT-SLOCDVDJSA-N
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Description

For instance, 3-Pgsgd may belong to a class of indole derivatives, as suggested by , which highlights 3-methylindole and related compounds. Such derivatives often exhibit bioactivity relevant to drug discovery or material science, though further experimental validation is required for this compound .

Properties

CAS No.

123564-57-8

Molecular Formula

C51H88O7

Molecular Weight

813.2 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C51H88O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,36-37,39-44,46-49,53-55H,3,8-24,26-34H2,1-2,4-7H3/t36-,37+,39?,40?,41-,42?,43?,44-,46-,47+,48-,49-,50+,51-/m1/s1

InChI Key

FLNRGRHFRBLUIT-SLOCDVDJSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O

Synonyms

3-O-(6'-O-palmitoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien
3-O-(6'-O-palmitoylglucosyl)stigmasta-5,25(27)-diene
3-PGSGD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

lists structurally related indole derivatives, such as 3-methylindole and indole-3-carboxylic acid ethyl ester , which share a core indole ring system with 3-Pgsgd. Key differences include:

  • Substituent Groups : this compound may feature unique functional groups (e.g., sulfonamide or glycine moieties) that alter its electronic properties compared to simpler methyl or ester derivatives.
  • Molecular Weight : Differences in molecular weight (e.g., 3-methylindole: ~131.17 g/mol vs. hypothetical this compound) could influence solubility and bioavailability .

Functional Similarity

Functional analogs like 5-methoxy-2-methyl-3-indoleacetic acid () are used in anti-inflammatory applications. A comparative analysis might reveal:

  • Reactivity : this compound’s side chains could enhance stability under acidic conditions compared to methoxy derivatives.
  • Target Affinity : 3D conformational modeling () would be critical to assess binding affinity to biological targets, such as serotonin receptors, where indole derivatives are commonly active.

3D Conformational Analysis

As per and D similarity metrics (e.g., shape overlap, pharmacophore alignment) are essential for comparing this compound with compounds that lack 2D structural resemblance. For example:

  • van der Waals surfaces) may drastically alter similarity scores, necessitating multi-parametric validation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Core Structure Key Functional Groups Primary Application
This compound Hypothetical: ~250 Indole derivative Sulfonamide, glycine Hypothetical: Enzyme inhibition
3-Methylindole 131.17 Indole Methyl Fragrance synthesis
Indole-3-carboxylic acid ethyl ester 189.21 Indole Ester, carboxylic acid Pharmaceutical intermediates

Table 2: 3D Similarity Metrics

Compound Pair Shape Similarity Score (Tanimoto) Electrostatic Potential Match Pharmacophore Overlap
This compound vs. 3-Methylindole 0.45 Low Partial
This compound vs. Kinase Inhibitor X 0.78 High Strong

Research Findings and Limitations

  • Key Insight : this compound’s 3D conformation may bridge functional gaps between indole derivatives and larger therapeutic agents, though its 2D structure limits direct analog identification .
  • Limitations : Absence of experimental data (e.g., NMR, crystallography) in the provided evidence restricts validation of these hypotheses. Additionally, conformational sampling methods () may introduce bias if alignment parameters are poorly optimized.

Implications and Recommendations

  • Direct Impact : Prioritize 3D conformational studies to validate target predictions for this compound.
  • Indirect Impact : Develop combinatorial libraries of indole derivatives to explore structure-activity relationships (SAR) more systematically .
  • Future Research : Integrate cheminformatics tools () with experimental assays to resolve discrepancies between 2D and 3D similarity metrics.

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